1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
CAS No.: 19844-27-0
Cat. No.: VC20743211
Molecular Formula: C10H5Cl2NO2
Molecular Weight: 242.05 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19844-27-0 |
---|---|
Molecular Formula | C10H5Cl2NO2 |
Molecular Weight | 242.05 g/mol |
IUPAC Name | 1-(3,4-dichlorophenyl)pyrrole-2,5-dione |
Standard InChI | InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H |
Standard InChI Key | PJBXBDSTURWRBO-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)Cl |
Chemical Structure and Properties
Structural Characteristics
1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione consists of a maleimide core (pyrrole-2,5-dione) with a 3,4-dichlorophenyl group attached to the nitrogen atom. The compound features two carbonyl groups at positions 2 and 5 of the pyrrole ring, creating an imide functional group. The presence of two chlorine atoms at positions 3 and 4 of the phenyl ring provides unique electronic properties to the molecule, influencing its reactivity and potential applications. The compound is registered with CAS number 19844-27-0 and is classified structurally as a halogenated maleimide derivative . The dichlorophenyl substituent creates an electron-deficient system due to the electron-withdrawing nature of the chlorine atoms, which affects the electron distribution throughout the molecule and influences its chemical behavior.
Physical Properties
The physical state of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione at room temperature is a solid compound, consistent with other maleimide derivatives of similar molecular weight. The presence of the dichlorophenyl group contributes to its stability and relatively high melting point compared to unsubstituted maleimides. The compound exhibits characteristic spectroscopic properties that allow for its identification and purity assessment through various analytical techniques. The electron-withdrawing effect of the chlorine substituents influences the solubility profile of the compound, making it more soluble in organic solvents such as ethanol and less soluble in water, which is an important consideration for both synthesis procedures and potential applications .
Spectroscopic Characteristics
The spectroscopic profile of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione provides valuable information for its characterization and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals that can be used to confirm the structure of the compound. Based on data from analogous compounds, the 13C NMR spectrum would show distinctive carbonyl carbon signals around 165-166 ppm, with the aromatic carbon signals appearing in the 123-136 ppm range. The 1H NMR spectrum would display signals for the aromatic protons of the dichlorophenyl group in the range of 7.20-7.50 ppm. These spectroscopic features serve as important fingerprints for confirming the identity and purity of the synthesized compound, which is crucial for both research and potential industrial applications .
Synthesis Methods
Optimization of Synthesis Conditions
Extensive research has been conducted to optimize the synthesis conditions for 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione using microwave reactors. Various parameters have been investigated to maximize yield and efficiency, including solvent selection, catalyst concentration, reactant proportions, and microwave power settings. Experiments have shown that using ethanol as a solvent produces better results than acetic acid, likely due to ethanol's higher dielectric constant, which allows for more efficient absorption of microwave energy . The yield of the microwave-assisted synthesis has been reported to range from 39.56% to as high as 70.21%, depending on the specific reaction conditions employed. At the optimized conditions, the microwave method can achieve yields comparable to the conventional approach (approximately 70%) but in a fraction of the time (20 minutes versus 2 hours), demonstrating the superior efficiency of this synthesis technique .
Comparative Analysis of Synthesis Methods
Table 1 presents a comparative analysis of conventional heating versus microwave-assisted synthesis for 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione:
Parameter | Conventional Heating | Microwave-Assisted Synthesis |
---|---|---|
Reaction Time | 2 hours | 15-20 minutes |
Yield | ~70% | 39.56-70.21% (condition-dependent) |
Solvent | Ethanol | Ethanol (preferred over acetic acid) |
Catalyst | Acetic acid | Acetic acid |
Energy Efficiency | Lower | Higher |
Environmental Impact | Higher | Lower |
The data clearly demonstrates that microwave-assisted synthesis offers significant advantages in terms of time efficiency while maintaining comparable yields under optimized conditions. The reduction in reaction time from 2 hours to approximately 20 minutes represents a 6-fold increase in efficiency, which has important implications for both research and potential industrial production of this compound . Additionally, the microwave method offers improved energy efficiency and reduced environmental impact, aligning with the principles of green chemistry and sustainable synthesis practices.
Reaction Mechanism
Proposed Mechanism for Imide Formation
The formation of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione follows a well-established mechanism for maleimide synthesis. The reaction begins with a nucleophilic attack by the aniline nitrogen on one of the carbonyl carbons of the dichloromaleic anhydride. This attack leads to the opening of the anhydride ring, forming an intermediate amic acid. Subsequently, this intermediate undergoes cyclization through an intramolecular reaction, where the nitrogen attacks the second carbonyl group, followed by the elimination of a water molecule to form the cyclic imide structure . This mechanism is consistent across both conventional and microwave-assisted synthesis methods, although the rate of reaction is significantly accelerated under microwave conditions due to the more efficient energy transfer to the reactant molecules. The electron-withdrawing effect of the chlorine substituents on the phenyl ring influences the nucleophilicity of the amine, which in turn affects the reaction rate and efficiency.
Chemical Reactivity
Nucleophilic Addition and Substitution Reactions
The 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione molecule contains several reactive sites that can participate in various chemical transformations. The carbonyl groups in the pyrrole-2,5-dione ring are particularly susceptible to nucleophilic attack, making them potential sites for addition and substitution reactions. Based on the reactivity patterns of similar maleimide compounds, the molecule can undergo reactions with primary amines to form maleamic acid intermediates, which can further cyclize to form substituted imides under appropriate conditions. The compound may also react with Grignard reagents, which would attack the carbonyl carbons to produce substituted pyrrolidine derivatives. The presence of the dichlorophenyl group introduces steric and electronic effects that can influence the selectivity and rate of these nucleophilic reactions, potentially directing the addition to the less hindered carbonyl position.
Electrophilic Aromatic Substitution
The dichlorophenyl moiety in 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the chlorine substituents may reduce the reactivity compared to unsubstituted or electron-rich phenyl groups. Potential electrophilic substitution reactions include nitration using HNO3/H2SO4 mixtures, which would likely occur at positions ortho or para to the existing substituents based on directing effects. Halogenation reactions using appropriate halogenating agents (Cl2/FeCl3 or Br2/FeBr3) could also occur, resulting in further substituted derivatives. These reactions expand the chemical diversity of the compound, potentially leading to derivatives with modified physical, chemical, and biological properties for various applications.
Cycloaddition and Conjugate Addition Reactions
The maleimide core of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione contains a reactive carbon-carbon double bond that can participate in various addition reactions. This double bond can serve as a dienophile in Diels-Alder cycloaddition reactions, leading to the formation of complex cyclic structures. Additionally, the conjugated system of the maleimide moiety makes it susceptible to Michael addition reactions, where nucleophiles can add across the double bond. These reaction pathways provide versatile routes for the functionalization of the maleimide core, enabling the synthesis of diverse derivatives with potential applications in areas such as drug development, polymer chemistry, and materials science. The electron-withdrawing effect of the imide carbonyl groups enhances the electrophilicity of the double bond, making it particularly reactive toward nucleophilic addition.
Analytical Characterization
Spectroscopic Analysis
The structural characterization of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure. Based on data from similar compounds, the 13C NMR spectrum would show characteristic signals for the carbonyl carbons (around 165.32-165.35 ppm), the maleimide olefinic carbons (approximately 136.41-135.57 ppm), and various aromatic carbon signals in the range of 123-131 ppm . The 1H NMR spectrum would display signals for the aromatic protons of the dichlorophenyl group in the range of 7.20-7.50 ppm, with specific patterns reflecting the substitution pattern. Infrared (IR) spectroscopy would reveal strong absorption bands for the C=O stretching vibrations of the imide group (typically around 1700-1750 cm-1) and bands associated with the C=C stretching in the maleimide ring, providing further confirmation of the compound's structure.
Chromatographic Methods
Chromatographic techniques are essential for monitoring the synthesis and assessing the purity of 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione. Thin Layer Chromatography (TLC) using appropriate solvent systems such as hexane and ethyl acetate mixtures has been employed for reaction monitoring, allowing for the visualization of reaction progress and product formation . High-Performance Liquid Chromatography (HPLC) provides a more quantitative approach for purity determination and can be used for the separation and isolation of the compound from reaction mixtures or potential impurities. Mass spectrometry offers complementary information, with the molecular ion peak corresponding to the molecular weight of the compound and a characteristic fragmentation pattern providing additional structural confirmation. These analytical methods collectively ensure the identity, purity, and quality of the synthesized 1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione for subsequent applications.
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